molecular formula C11H17N B3120782 3,4-dimethyl-N-propylaniline CAS No. 27285-21-8

3,4-dimethyl-N-propylaniline

Cat. No. B3120782
CAS RN: 27285-21-8
M. Wt: 163.26 g/mol
InChI Key: IUUUZHVOTZWDBN-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-propylaniline (also known as DMPA ) is an organic compound with the molecular formula C₁₁H₁₇N . It belongs to the group of aromatic amines . The compound’s structural formula can be represented as CCCNC1=CC=C©C(=C1)C .


Molecular Structure Analysis

The molecular weight of 3,4-dimethyl-N-propylaniline is approximately 163.263 g/mol . Its chemical structure consists of a substituted aniline ring with two methyl groups at positions 3 and 4, as well as a propyl group attached to the nitrogen atom .


Physical And Chemical Properties Analysis

  • Smiles Notation : CCCNC1=CC=C©C(=C1)C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Arylation Techniques : Research demonstrates the utility of aminophenyl cations, closely related to 3,4-dimethyl-N-propylaniline, in novel alpha-arylation of ketones, aldehydes, and esters through photoinduced SN1 reactions, highlighting its potential application in the synthesis of complex organic molecules (Fraboni, Fagnoni, & Albini, 2003).

Biological Applications

  • Bioconjugation Techniques : The use of 1-Ethyl-3-(3-dimethylamino)propyl)carbodiimide (EDC) in bioconjugation, a process essential for the preparation of biological molecules for medical research, suggests that compounds with similar functionalities, such as 3,4-dimethyl-N-propylaniline, could be relevant in creating variants for biological studies (Totaro et al., 2016).

Materials Science

  • Polymer Synthesis and Characterization : A study on the synthesis of polyamides and polyimides using a new triphenylamine-containing diamine monomer shows the importance of diamine compounds in the development of high-performance materials. This research might parallel the applications of 3,4-dimethyl-N-propylaniline in creating novel polymeric materials (Liaw, Hsu, Chen, & Lin, 2002).

Catalysis

  • Catalytic Applications : The use of 4-dimethylamino pyridine (DMAP) as a highly active catalyst in acylation and esterification reactions in pharmaceutical synthesis suggests that structurally similar compounds, like 3,4-dimethyl-N-propylaniline, could serve as effective catalysts in organic synthesis, offering a potential area for further exploration (Sun Ji-gu, 2014).

Mechanism of Action

properties

IUPAC Name

3,4-dimethyl-N-propylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-7-12-11-6-5-9(2)10(3)8-11/h5-6,8,12H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUUZHVOTZWDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301162
Record name 3,4-Dimethyl-N-propylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-propylaniline

CAS RN

27285-21-8
Record name 3,4-Dimethyl-N-propylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27285-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethyl-N-propylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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